5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile
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Overview
Description
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile is an organic compound with a complex structure that includes methoxyphenyl, diphenyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with a suitable acyl chloride, followed by nitrile formation through nucleophilic substitution reactions. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Phenol derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a specific inhibitory effect on lipoxygenase enzymes, making it a valuable molecule for pharmacological research .
Properties
CAS No. |
5338-59-0 |
---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile |
InChI |
InChI=1S/C24H21NO2/c1-27-21-14-12-20(13-15-21)24(26)16-22(18-8-4-2-5-9-18)23(17-25)19-10-6-3-7-11-19/h2-15,22-23H,16H2,1H3 |
InChI Key |
ICPIEEOWUSSCGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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